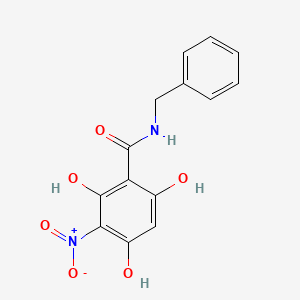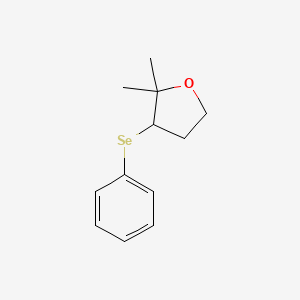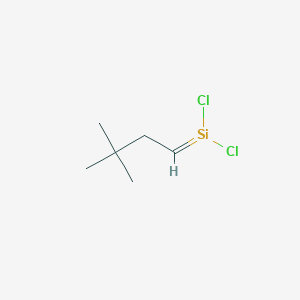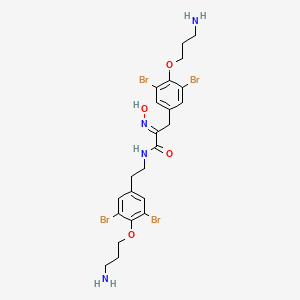
Purealidin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purealidin C is a bromotyrosine alkaloid isolated from marine sponges, particularly those belonging to the order Verongida. These compounds are known for their diverse biological activities, including cytotoxic, antibacterial, antifungal, and antiviral properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications, especially in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of purealidin C involves several steps, starting from bromotyrosine derivatives. The key steps include bromination, cyclization, and functional group modifications. The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for specific marine sponge sources. advancements in synthetic chemistry have enabled the development of scalable synthetic routes that can produce this compound in larger quantities. These methods often involve optimizing reaction conditions and using more efficient catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Purealidin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the bromine substituents, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various bromotyrosine derivatives, each with unique biological activities. These derivatives are often evaluated for their potential as anticancer, antibacterial, and antifungal agents .
Applications De Recherche Scientifique
Chemistry: Purealidin C serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.
Biology: Its cytotoxic properties make it a promising candidate for studying cell death mechanisms and developing new anticancer therapies.
Mécanisme D'action
The mechanism of action of purealidin C involves its interaction with specific molecular targets, such as potassium channels and enzymes involved in cell signaling pathways. This compound has been shown to inhibit the potassium channel K V10.1, leading to changes in cell membrane potential and inducing apoptosis in cancer cells . Additionally, it can modulate other signaling pathways, contributing to its broad spectrum of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Purealidin C is part of a larger family of bromotyrosine alkaloids, including:
- Purealidin A
- Purealidin B
- Purealidin D
- Aerophobin-1
- Aplysinamisine II
Uniqueness
Compared to other bromotyrosine alkaloids, this compound stands out due to its specific structural features and potent biological activities. Its unique combination of bromine substituents and functional groups contributes to its high affinity for molecular targets and its ability to induce apoptosis in cancer cells . This makes this compound a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
138590-56-4 |
|---|---|
Formule moléculaire |
C23H28Br4N4O4 |
Poids moléculaire |
744.1 g/mol |
Nom IUPAC |
(2E)-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+ |
Clé InChI |
PDVHVPHTIIRYDO-AJBULDERSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OCCCN)Br |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OCCCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
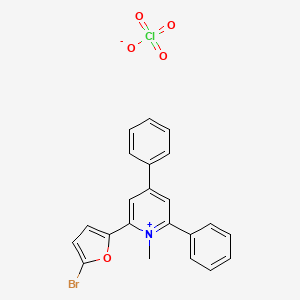

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
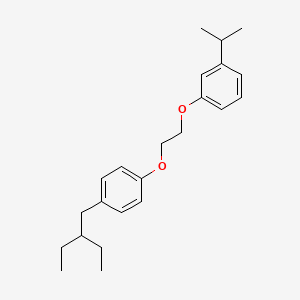
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
